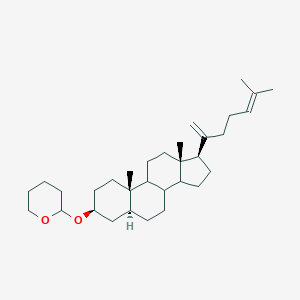
(E)-(2-Nitro-1-heptenyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-Nitro-1-heptenyl)cyclohexane, also known as NHC, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NHC has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
Mécanisme D'action
The mechanism of action of (E)-(2-Nitro-1-heptenyl)cyclohexane is not fully understood, but it is believed to act by modulating the activity of various enzymes and signaling pathways. (E)-(2-Nitro-1-heptenyl)cyclohexane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
(E)-(2-Nitro-1-heptenyl)cyclohexane has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, (E)-(2-Nitro-1-heptenyl)cyclohexane has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In animal studies, (E)-(2-Nitro-1-heptenyl)cyclohexane has been found to improve cognitive function and reduce neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-(2-Nitro-1-heptenyl)cyclohexane in lab experiments is its high purity and stability. (E)-(2-Nitro-1-heptenyl)cyclohexane has been shown to be stable under a wide range of conditions and can be easily synthesized in large quantities. However, one limitation of using (E)-(2-Nitro-1-heptenyl)cyclohexane is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of (E)-(2-Nitro-1-heptenyl)cyclohexane. One area of research is the development of novel (E)-(2-Nitro-1-heptenyl)cyclohexane derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of (E)-(2-Nitro-1-heptenyl)cyclohexane as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (E)-(2-Nitro-1-heptenyl)cyclohexane and its potential for use in clinical settings.
Conclusion
In conclusion, (E)-(2-Nitro-1-heptenyl)cyclohexane, or (E)-(2-Nitro-1-heptenyl)cyclohexane, is a synthetic compound that has shown promise as a therapeutic agent. (E)-(2-Nitro-1-heptenyl)cyclohexane exhibits anti-inflammatory, antioxidant, and neuroprotective properties and has been extensively studied for its potential use in treating various diseases. The synthesis method of (E)-(2-Nitro-1-heptenyl)cyclohexane involves the reaction of cyclohexanone with nitromethane in the presence of a base, followed by reduction using sodium borohydride. While there are limitations to using (E)-(2-Nitro-1-heptenyl)cyclohexane in lab experiments, such as its limited solubility in water, the potential benefits of using (E)-(2-Nitro-1-heptenyl)cyclohexane as a therapeutic agent make it an area of continued research.
Méthodes De Synthèse
The synthesis of (E)-(2-Nitro-1-heptenyl)cyclohexane involves the reaction of cyclohexanone with nitromethane in the presence of a base. The resulting product is then reduced using sodium borohydride to yield (E)-(2-Nitro-1-heptenyl)cyclohexane. This method has been optimized to produce high yields of (E)-(2-Nitro-1-heptenyl)cyclohexane with a purity of over 95%.
Applications De Recherche Scientifique
(E)-(2-Nitro-1-heptenyl)cyclohexane has been extensively studied for its potential as a therapeutic agent. Research has shown that (E)-(2-Nitro-1-heptenyl)cyclohexane exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, (E)-(2-Nitro-1-heptenyl)cyclohexane has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Propriétés
Numéro CAS |
138668-20-9 |
|---|---|
Nom du produit |
(E)-(2-Nitro-1-heptenyl)cyclohexane |
Formule moléculaire |
C41H60N10O10S |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
[(E)-2-nitrohept-1-enyl]cyclohexane |
InChI |
InChI=1S/C13H23NO2/c1-2-3-5-10-13(14(15)16)11-12-8-6-4-7-9-12/h11-12H,2-10H2,1H3/b13-11+ |
Clé InChI |
KTLANCLSASGCKY-ACCUITESSA-N |
SMILES isomérique |
CCCCC/C(=C\C1CCCCC1)/[N+](=O)[O-] |
SMILES |
CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |
SMILES canonique |
CCCCCC(=CC1CCCCC1)[N+](=O)[O-] |
Synonymes |
(E)-(2-Nitro-1-heptenyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237414.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)